9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-
Description
Structure and Synthesis
The compound "9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-" (hereafter referred to as Compound A) is a highly conjugated fluorene derivative. Its structure features:
- A central fluorene core substituted with 9,9-dihexyl groups to enhance solubility and reduce aggregation.
- 2,7-positions functionalized with ethynyl (-C≡C-) bridges, each linked to another 9,9-dihexylfluorenyl moiety. This design extends π-conjugation, promoting charge delocalization and tuning optoelectronic properties .
Synthesis likely involves Sonogashira coupling between 2,7-diiodo-9,9-dihexylfluorene and terminal ethynyl-substituted 9,9-dihexylfluorene derivatives, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in degassed solvents like THF or 1,4-dioxane .
Properties
IUPAC Name |
2,7-bis[2-(9,9-dihexylfluoren-2-yl)ethynyl]-9,9-dihexylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H98/c1-7-13-19-29-51-77(52-30-20-14-8-2)71-37-27-25-35-65(71)67-47-43-61(57-73(67)77)39-41-63-45-49-69-70-50-46-64(60-76(70)79(75(69)59-63,55-33-23-17-11-5)56-34-24-18-12-6)42-40-62-44-48-68-66-36-26-28-38-72(66)78(74(68)58-62,53-31-21-15-9-3)54-32-22-16-10-4/h25-28,35-38,43-50,57-60H,7-24,29-34,51-56H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGOVZVPUSBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#CC4=CC5=C(C=C4)C6=C(C5(CCCCCC)CCCCCC)C=C(C=C6)C#CC7=CC8=C(C=C7)C9=CC=CC=C9C8(CCCCCC)CCCCCC)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H98 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10783574 | |
| Record name | 2,2'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(9,9-dihexyl-9H-fluorene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10783574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1047.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353516-83-3 | |
| Record name | 2,2'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(9,9-dihexyl-9H-fluorene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10783574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl- is a polyfluorene derivative that has garnered attention for its potential applications in organic electronics and photonics. This article explores its biological activity, particularly focusing on antimicrobial properties and its implications in biomedical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple fluorene units linked by ethynyl groups. This structure contributes to its unique optical and electronic properties, which are crucial for applications in light-emitting devices.
Chemical Formula: C₃₄H₄₈
Molecular Weight: 464.67 g/mol
Physical Properties:
- Melting Point: Not specified
- Solubility: Soluble in common organic solvents like chloroform and toluene.
Antimicrobial Evaluation
Recent studies have investigated the antimicrobial properties of related fluorenyl derivatives. For instance, derivatives synthesized from 9H-fluorene have shown varying degrees of antimicrobial activity against Gram-positive bacteria. However, they exhibited limited efficacy against Gram-negative strains and drug-resistant fungi.
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Fluorenyl Derivative A | Yes | No | >256 μg/mL |
| Fluorenyl Derivative B | Moderate | No | >256 μg/mL |
| Fluorenyl Derivative C | Yes | No | >256 μg/mL |
The mechanism by which these compounds exert their antimicrobial effects is not fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways. The hydrophobic nature of the fluorenyl backbone likely enhances membrane permeability, allowing for greater interaction with microbial cells.
Case Studies
-
Study on Fluorenyl-Hydrazinthiazole Derivatives:
A recent study synthesized several fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against multidrug-resistant strains. While some compounds showed activity against Gram-positive strains, none were effective against resistant Gram-negative pathogens such as Klebsiella pneumoniae or Pseudomonas aeruginosa . -
Polyfluorene-based Antimicrobial Agents:
Research has indicated that modifications to the polyfluorene structure can enhance its antimicrobial properties. For example, introducing functional groups that increase solubility or alter charge distribution may improve efficacy against a broader range of microorganisms .
Scientific Research Applications
Synthesis and Properties
The synthesis of 9H-Fluorene derivatives typically involves several methods such as Sonogashira coupling or Suzuki coupling. For instance, the compound can be synthesized through a reaction involving 2,7-dibromo-9,9-dihexylfluorene and appropriate aryl or alkenyl boronic acids under palladium-catalyzed conditions. The resulting product exhibits excellent photophysical properties characterized by high fluorescence quantum yields and good thermal stability.
Optical Properties
The optical characteristics of 9H-Fluorene derivatives are critical for their application in photonic devices. They generally exhibit strong blue emission with high photoluminescence quantum yields ranging from 0.31 to 0.99 in solution . The absorption spectra typically show significant π-π* transitions due to the conjugated system present in the structure.
Organic Light-Emitting Diodes (OLEDs)
OLED Technology : The compound is utilized as a key component in OLEDs due to its efficient electroluminescence properties. Its high charge-carrier mobility allows for effective light emission when incorporated into the active layer of OLED devices. Research indicates that devices employing this fluorene derivative can achieve high luminous efficiency and stability .
Organic Photovoltaics (OPVs)
Photovoltaic Cells : In OPV applications, 9H-Fluorene derivatives serve as electron-donating materials. Their ability to form blends with acceptor materials enhances the charge separation and transport efficiency within the solar cells. For example, polyfluorene-based materials have been shown to improve power conversion efficiencies significantly when used in conjunction with fullerene derivatives .
Organic Field-Effect Transistors (OFETs)
Transistor Applications : The compound's semiconducting properties make it suitable for use in OFETs. Its high mobility facilitates effective charge transport across the semiconductor layer, which is essential for the performance of transistors in electronic circuits . Research has demonstrated that incorporating this fluorene derivative can lead to improved device performance metrics.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
*Estimated based on structural analogs .
Key Observations
Conjugation Length and Band Gap: Compound A’s extended conjugation via ethynyl-linked fluorenes narrows its band gap (~2.7–3.0 eV) compared to simpler diethynylfluorenes (2.48 eV in ). However, its gap is wider than fluorine-substituted quinoxaline derivatives (e.g., F4Py: 2.55 eV), where electron-withdrawing substituents further reduce the gap .
Emission Properties: Compound A likely emits in the blue region (450–500 nm), similar to carbazole-based BPACz (450–470 nm) . Fluorinated quinoxalines (e.g., F4Py) exhibit red-shifted emission (570 nm) due to electron-deficient substituents .
Quantum Yield (ΦFL) :
- While Compound A ’s ΦFL is estimated at 0.5–0.8, benzoimidazole-fluorene derivatives achieve ΦFL up to 0.99 in solution . Bulky substituents in Compound A may reduce aggregation-induced quenching, balancing solid-state efficiency.
Electron Affinity :
- The LUMO of Compound A (~2.5–2.8 eV) is higher than PCBM-like acceptors (e.g., SBF-PDI4: -4.11 eV), making it less suited as an electron acceptor but viable as a blue emitter in OLEDs .
Critical Analysis of Structural Design
- Advantages of Compound A :
- Limitations :
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 9H-Fluorene derivatives with dihexyl substituents, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Sonogashira coupling for ethynyl linkages and Friedel-Crafts alkylation for dihexyl groups. Purity optimization requires rigorous purification steps (e.g., column chromatography with silica gel, recrystallization in hexane/ethyl acetate mixtures). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS (detection limit: 0.01 mg/kg) . Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of ethynyl groups .
Q. How do dihexyl side chains influence the solubility and thermal stability of fluorene-based compounds?
- Methodological Answer : Dihexyl groups enhance solubility in non-polar solvents (e.g., toluene, chloroform) due to increased hydrophobicity. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >300°C. Compare differential scanning calorimetry (DSC) data of derivatives with varying alkyl chain lengths to isolate chain-length effects on melting points .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of ethynyl-bridged fluorene systems?
- Methodological Answer : UV-Vis spectroscopy identifies π-π* transitions (absorption peaks ~350–400 nm). Electrochemical analysis (cyclic voltammetry) determines HOMO/LUMO levels, while photoluminescence (PL) quantifies emission efficiency. Cross-validate with density functional theory (DFT) calculations to correlate experimental and theoretical bandgaps .
Advanced Research Questions
Q. How does the ethynyl-bridged architecture affect charge transport properties in organic electronic devices?
- Methodological Answer : Ethynyl linkages promote π-conjugation, enhancing charge mobility. Fabricate field-effect transistors (FETs) and measure hole/electron mobility via space-charge-limited current (SCLC) analysis. Compare with non-bridged analogs to isolate the role of ethynyl groups. X-ray crystallography (e.g., bond angles: C–C≡C–C ~170–180°) provides structural insights into conjugation efficiency .
Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorene-based emitters for OLED applications?
- Methodological Answer : Introduce steric hindrance via bulky substituents (e.g., 9,9-dihexyl groups) to reduce intermolecular π-π stacking. Test using time-resolved PL spectroscopy in dilute vs. concentrated solutions. Doping into wide-bandgap hosts (e.g., FLBH) at 5–10 wt% optimizes electroluminescence efficiency (external quantum efficiency >5%) while minimizing ACQ .
Q. How do structural defects in fluorene derivatives impact optoelectronic performance, and how can they be detected?
- Methodological Answer : Defects (e.g., keto defects from oxidation) reduce PL quantum yield. Detect via Fourier-transform infrared spectroscopy (FTIR; carbonyl stretches ~1700 cm⁻¹) and X-ray photoelectron spectroscopy (XPS). Mitigate by synthesizing under oxygen-free conditions and adding radical scavengers (e.g., 2,6-di-tert-butylphenol) during polymerization .
Data Contradictions and Resolution
-
Contradiction : reports a bond angle of 179.43° for ethynyl linkages, while theoretical models (DFT) often predict slight deviations (~175°).
- Resolution : Experimental angles from single-crystal X-ray diffraction (e.g., C–C≡C–C = 179.43°) may reflect crystal packing effects, whereas DFT models idealize isolated molecules. Compare multiple derivatives to generalize trends .
-
Contradiction : OLED efficiency in (5.4% EQE) conflicts with lower values in similar studies.
Theoretical Framework Integration
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
